N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide
Overview
Description
N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide is a complex organic compound with the molecular formula C21H24ClNO2S and a molecular weight of 389.95 g/mol . This compound is characterized by the presence of a benzothiophene ring, a tert-butylbenzoyl group, and a chloroacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide involves several steps. One common method includes the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with a suitable benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product .
Chemical Reactions Analysis
N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Scientific Research Applications
N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide can be compared with similar compounds such as:
4-tert-Butylbenzoyl chloride: Used in similar synthetic applications but lacks the benzothiophene and chloroacetamide moieties.
Benzothiophene derivatives: Share the benzothiophene core but differ in their substituents, leading to variations in chemical reactivity and biological activity.
Chloroacetamide derivatives: Contain the chloroacetamide group but differ in their aromatic substituents, affecting their overall properties and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2S/c1-21(2,3)14-10-8-13(9-11-14)19(25)18-15-6-4-5-7-16(15)26-20(18)23-17(24)12-22/h8-11H,4-7,12H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMJUUORRKHQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120671 | |
Record name | 2-Chloro-N-[3-[4-(1,1-dimethylethyl)benzoyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801120671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792954-19-9 | |
Record name | 2-Chloro-N-[3-[4-(1,1-dimethylethyl)benzoyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792954-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[3-[4-(1,1-dimethylethyl)benzoyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801120671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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